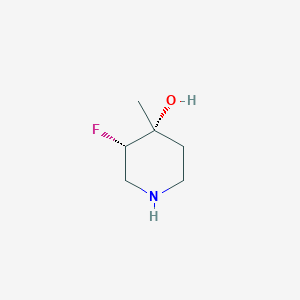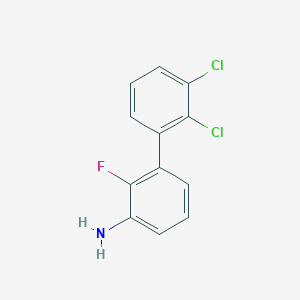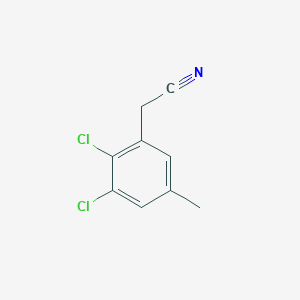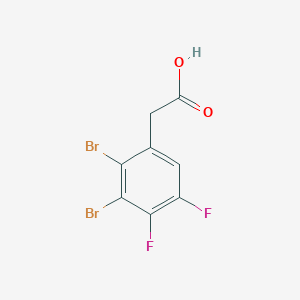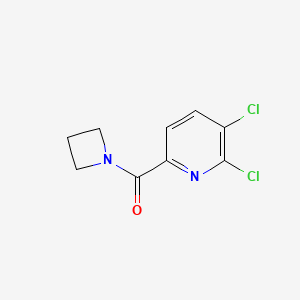
Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone
Descripción general
Descripción
Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone (ADPM) is a novel synthetic compound with a wide range of potential applications in both scientific research and industrial settings. ADPM has been the subject of a number of studies in recent years, with a focus on its potential as a therapeutic agent, as well as its potential as a tool in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Addition Applications Azetidine derivatives have been explored for their applications in catalytic asymmetric addition reactions. The enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidine variant, has shown high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This highlights the potential of azetidine derivatives as chiral units for catalytic asymmetric induction reactions, with the structure of the azetidine playing a critical role in enantioselectivities (Wang et al., 2008).
Antimicrobial and Antitubercular Activities Azetidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, azetidinone analogues have been tested against various bacterial and fungal strains, and some have shown significant antimicrobial and antitubercular activities. This suggests that azetidine derivatives can serve as a basis for designing and synthesizing new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Synthesis of Functionalized Compounds Azetidine derivatives have been utilized as intermediates in the synthesis of highly functionalized compounds. The synthesis process typically involves the Staudinger reaction, and the functionalized azetidinones are potential intermediates for further chemical transformations, indicating the versatility of azetidine derivatives in synthetic organic chemistry (Dejaegher & de Kimpe, 2004).
Propiedades
IUPAC Name |
azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWIOGHMNCFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



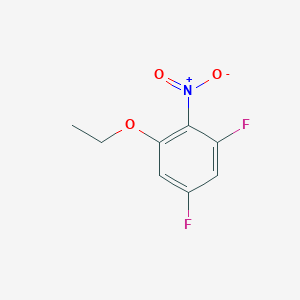
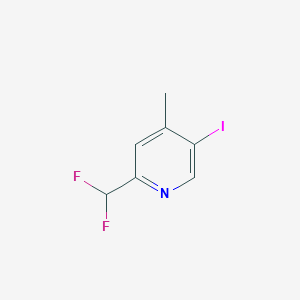
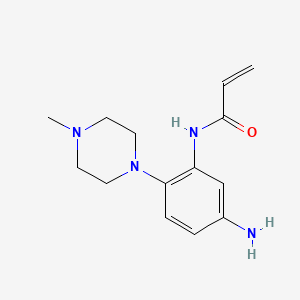
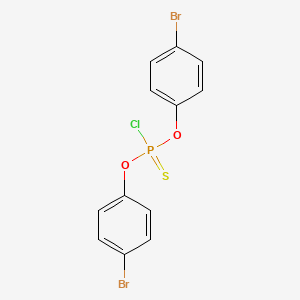
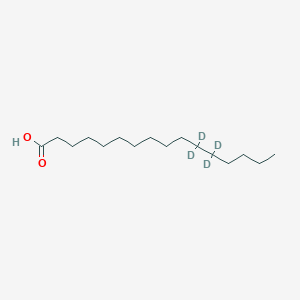
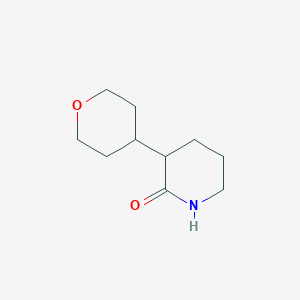
![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
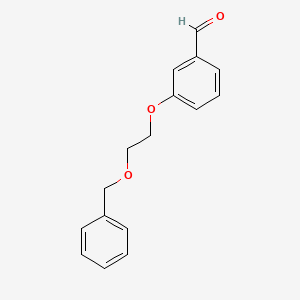
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
